- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

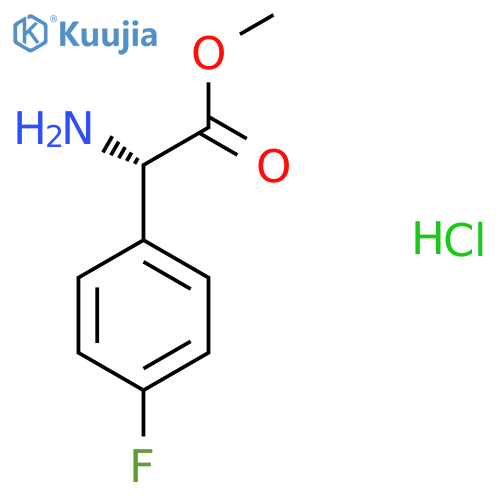

916602-09-0 structure

Produktname:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

CAS-Nr.:916602-09-0

MF:C9H11ClFNO2

MW:219.640545129776

MDL:MFCD12910960

CID:2625021

PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl

- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)

- Methyl L-2-(4-fluorophenyl)glycinate HCl

- DTXSID00725443

- MFCD12910960

- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE

- SCHEMBL1432766

- 916602-09-0

- CS-0139585

- A915421

- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-

- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride

- AS-38094

- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride

- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride

- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride

- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride

- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride

- AKOS027321259

- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

-

- MDL: MFCD12910960

- Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1

- InChI-Schlüssel: JLGSKYIBZLQSFR-QRPNPIFTSA-N

- Lächelt: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Berechnete Eigenschaften

- Genaue Masse: 219.0462344g/mol

- Monoisotopenmasse: 219.0462344g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 179

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 52.3Ų

Experimentelle Eigenschaften

- Farbe/Form: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302;H315;H319;H335

- Warnhinweis: P280;P305+P351+P338

- Lagerzustand:2-8 °C

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 64180-5/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 5g |

$173 | 2023-09-16 | |

| AstaTech | 64180-25/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 25g |

$477 | 2023-09-16 | |

| AstaTech | 64180-1/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 1g |

$53 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |

Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |

916602-09-0 | 97% | 1g |

¥909.0 | 2024-07-19 | |

| Advanced ChemBlocks | M22709-1G |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 1G |

$155 | 2023-09-15 | |

| 1PlusChem | 1P00IHAG-1g |

Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |

916602-09-0 | 98% | 1g |

$39.00 | 2025-03-01 | |

| A2B Chem LLC | AI61416-10g |

Methyl L-2-(4-fluorophenyl)glycinate HCl |

916602-09-0 | 98% | 10g |

$282.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 250mg |

¥274.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 10g |

¥3951.00 | 2024-04-25 | |

| abcr | AB307373-1g |

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |

916602-09-0 | 97% | 1g |

€141.50 | 2024-04-16 |

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Solvents: Methanol , Water ; 16 h, rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux

Referenz

- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referenz

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referenz

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referenz

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referenz

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referenz

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C

Referenz

- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referenz

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

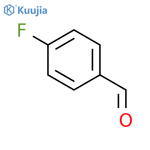

- 4-Fluorobenzaldehyde

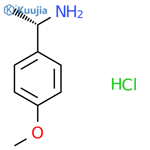

- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride

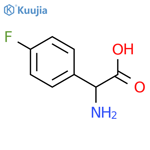

- (S)-2-Amino-2-(4-fluorophenyl)acetic acid

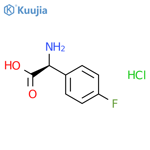

- L-P-Fluorophenylglycine Hydrochloride

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Verwandte Literatur

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) Verwandte Produkte

- 416861-77-3(4-methyl-N-2-(morpholin-4-yl)ethylcyclohexan-1-amine)

- 1261982-59-5(4-(3-BOC-Aminophenyl)-2-hydroxypyridine)

- 6973-62-2(2,5-Bishydroxymethyl Tetrahydrofuran Diacetate)

- 216394-06-8((1R,2R)-2-(Benzyloxy)cyclohexanamine)

- 1804158-70-0(Ethyl 2-(3-bromopropanoyl)-6-ethylbenzoate)

- 1775331-60-6(N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-3-carboxamide)

- 43024-61-9(Ethyl 7-hydroxypyrazolo1,5-apyrimidine-6-carboxylate)

- 1211484-99-9(4-(4-Methyl-1-piperidinyl)piperidine Dihydrochloride)

- 2228919-10-4(3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol)

- 866344-96-9((2Z)-2-(benzenesulfonamidoimino)-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Reinheit:99%

Menge:5g

Preis ($):155.0